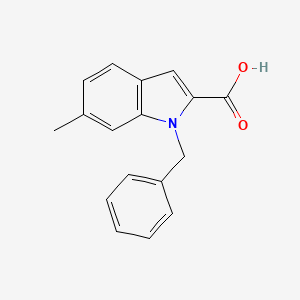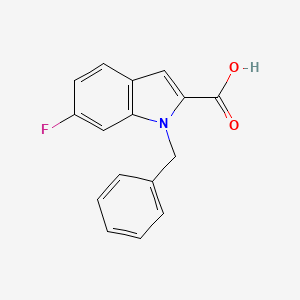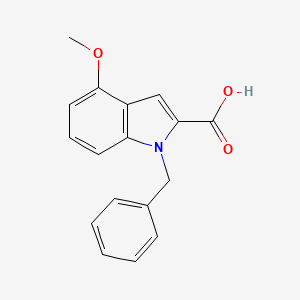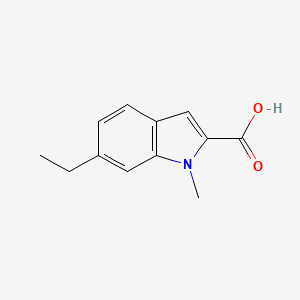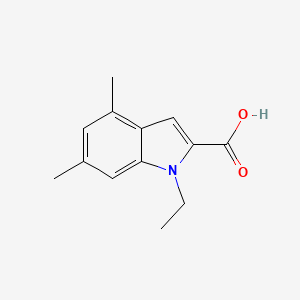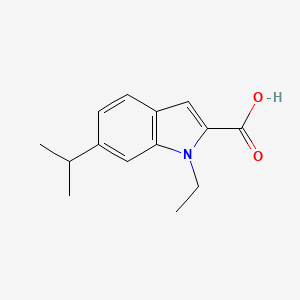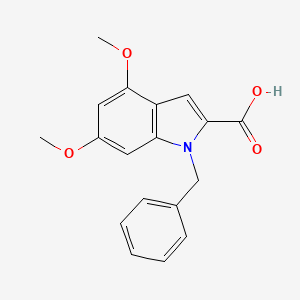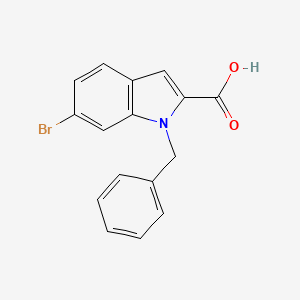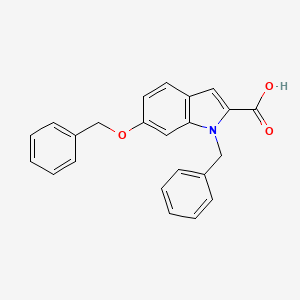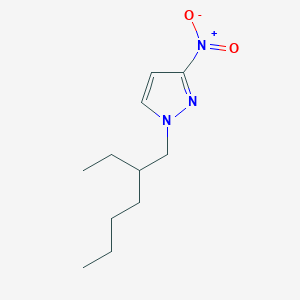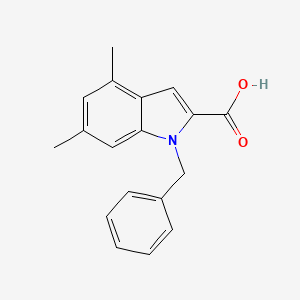
1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a benzyl group at the 1-position, methyl groups at the 4 and 6 positions, and a carboxylic acid group at the 2-position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . For this specific compound, the starting materials would include benzyl-substituted phenylhydrazine and a suitable ketone or aldehyde with methyl groups at the desired positions. The reaction is typically carried out under reflux conditions with an acid catalyst such as methanesulfonic acid in methanol .
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions typical of indole derivatives. These reactions include:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products at the benzyl or methyl positions.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, targeting the carboxylic acid group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the benzyl group can be replaced with other substituents using reagents like alkyl halides or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the indole ring typically results in mono- or di-halogenated products, while oxidation can lead to carboxylic acids or ketones.
Applications De Recherche Scientifique
1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable indole core.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The benzyl and methyl groups can enhance the compound’s binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
1-Benzyl-3-methyl-1H-indole-2-carboxylic acid: Similar structure but with a methyl group at the 3-position instead of the 4 and 6 positions.
1-Benzyl-4,6-dimethyl-1H-indole-3-carboxylic acid: The carboxylic acid group is at the 3-position instead of the 2-position.
1-Benzyl-4,6-dimethyl-1H-indole: Lacks the carboxylic acid group, making it less polar and potentially altering its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions.
Propriétés
IUPAC Name |
1-benzyl-4,6-dimethylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-8-13(2)15-10-17(18(20)21)19(16(15)9-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUKPMUASZONQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(N(C2=C1)CC3=CC=CC=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride](/img/structure/B6344283.png)
amine hydrochloride](/img/structure/B6344296.png)
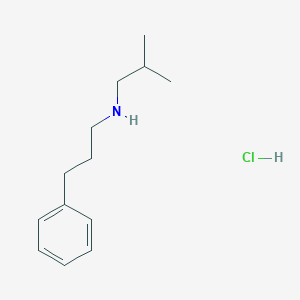
![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344315.png)
